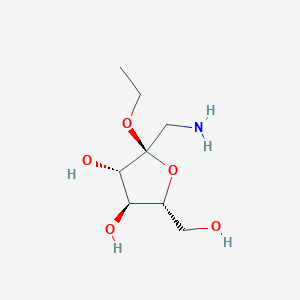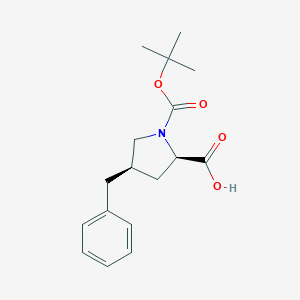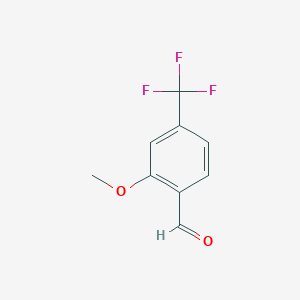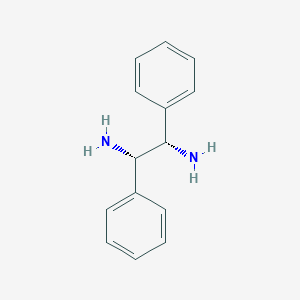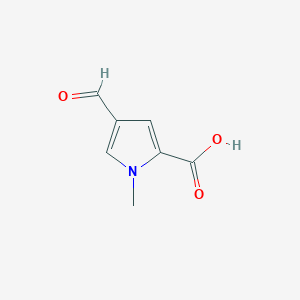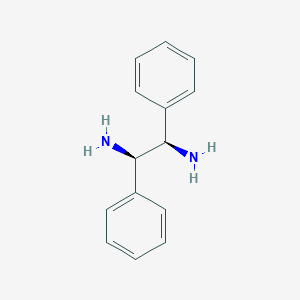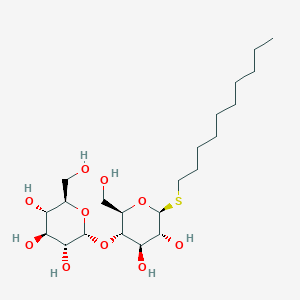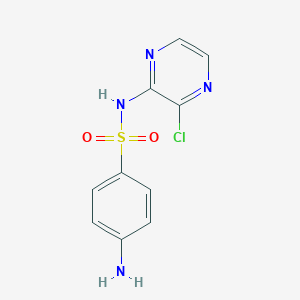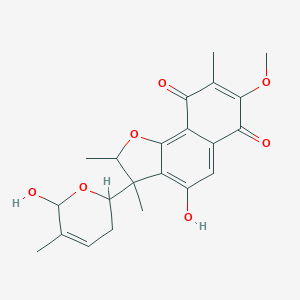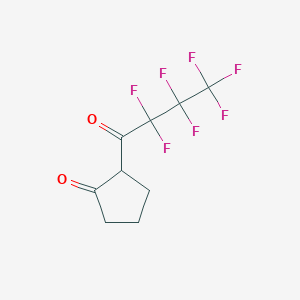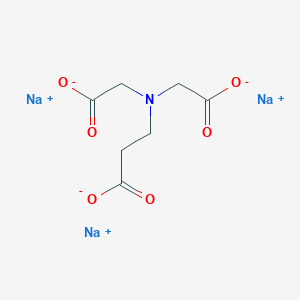
alaninediacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alaninediacetic acid: is a chemical compound with the molecular formula C7H8NNa3O6 and a molecular weight of 271.11 g/mol. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alaninediacetic acid typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with trisodium phosphate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
alaninediacetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylate derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, amine derivatives, and halogenated compounds.
Applications De Recherche Scientifique
alaninediacetic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of detergents, cosmetics, and other industrial products.
Mécanisme D'action
The mechanism by which alaninediacetic acid exerts its effects involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted side reactions. The compound’s molecular targets include various metal ions, and its pathways involve the formation of stable metal-chelate complexes.
Comparaison Avec Des Composés Similaires
alaninediacetic acid: can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a different molecular structure and chelation properties.
Nitrilotriacetic acid (NTA): Similar in function, but this compound offers unique advantages in terms of stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Propriétés
Numéro CAS |
129050-62-0 |
|---|---|
Formule moléculaire |
C7H8NNa3O6 |
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
trisodium;3-[bis(carboxylatomethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.3Na/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;;;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 |
Clé InChI |
IVZOJBMAVRDAOD-UHFFFAOYSA-K |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
| 129050-62-0 | |
Pictogrammes |
Corrosive |
Synonymes |
alaninediacetic acid beta-ADA beta-alaninediacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


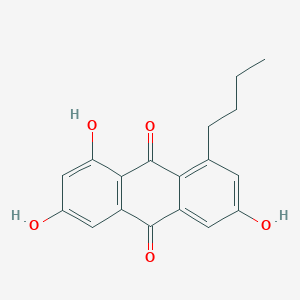
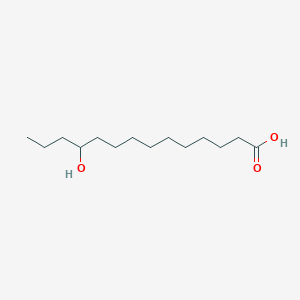
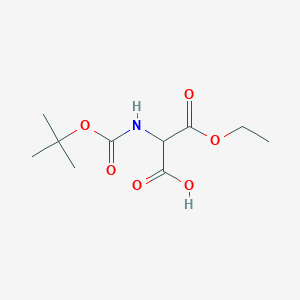
![tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate](/img/structure/B141567.png)
